molecular formula C10H9ClN2O B1426925 5-Chloro-8-methoxyquinolin-2-amine CAS No. 1342459-69-1

5-Chloro-8-methoxyquinolin-2-amine

Cat. No.: B1426925
CAS No.: 1342459-69-1
M. Wt: 208.64 g/mol
InChI Key: LBZMYSHUZROWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in a multitude of pharmacologically active compounds. nih.govtandfonline.comusc.edunih.gov This structural motif is a key component in drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. nih.govnih.gov The ability of the quinoline core to be functionalized at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a highly "druggable" molecule. tandfonline.comusc.edufrontiersin.org Researchers can readily modify the scaffold through established synthetic pathways to optimize its interaction with biological targets. tandfonline.comusc.edu

In organic synthesis, the quinoline framework serves as a versatile building block for the construction of more complex molecules. researchgate.netnih.gov Numerous classical and modern synthetic methods, such as the Skraup, Combes, and Doebner-von Miller reactions, provide access to a diverse range of quinoline derivatives. nih.gov Contemporary research focuses on developing more efficient and environmentally friendly synthetic protocols, including metal-catalyzed cross-coupling reactions and C-H functionalization, to further expand the chemical space of quinoline-based compounds. researchgate.netorganic-chemistry.org

Contextualization of 5-Chloro-8-methoxyquinolin-2-amine as a Promising Research Target

This compound, with its specific substitution pattern, represents an intriguing subject for investigation. The presence of a chlorine atom at the 5-position, a methoxy (B1213986) group at the 8-position, and an amine group at the 2-position provides multiple points for further chemical elaboration. Each of these substituents can influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical for its interaction with biological macromolecules.

The synthesis of this particular compound can be conceptualized through various established quinoline synthesis routes, likely involving precursors such as substituted anilines and appropriate cyclization reagents. For instance, a plausible synthetic approach could involve the reaction of a suitably substituted aniline (B41778) with a three-carbon component, followed by cyclization and subsequent functional group manipulations to introduce the chloro, methoxy, and amino moieties at the desired positions.

Overview of Research Trajectories for Substituted Quinoline-2-amines

Substituted quinoline-2-amines are a class of compounds that have garnered significant attention in medicinal chemistry research. The 2-amino group provides a key site for derivatization, allowing for the introduction of various side chains and functional groups to explore structure-activity relationships (SAR). Research in this area has explored their potential as antileishmanial agents, with some 2-substituted quinolines showing activity against resistant strains of Leishmania donovani. nih.gov

Furthermore, the development of hybrid molecules, where the quinoline-2-amine scaffold is combined with other pharmacologically active moieties, is a growing trend. nih.gov This approach aims to create multifunctional molecules with improved efficacy or novel mechanisms of action. The synthesis of such hybrids often involves coupling reactions at the 2-amino position.

The exploration of novel synthetic methodologies to access substituted quinoline-2-amines efficiently and with a broad substrate scope remains an active area of research. nih.gov This includes the use of various catalytic systems to facilitate their formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-8-methoxyquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZMYSHUZROWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 5 Chloro 8 Methoxyquinolin 2 Amine and Its Derivatives

Positional and Substituent Effects on Biological Activity of Quinoline-2-amines

Impact of the Chlorine Atom at Position 5

The introduction of a chlorine atom at the C-5 position of the quinoline (B57606) ring is a key structural feature. Generally, the presence of a halogen, an electron-withdrawing group, can influence the molecule's properties in several ways. In the context of 8-hydroxyquinolines, a related class of compounds, the introduction of a chloro-substituent at the R5 position has been shown to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.gov This alteration in acidity can affect the molecule's behavior in physiological environments and its ability to interact with metal ions. nih.gov

For instance, in the case of 5-substituted 8-hydroxyquinolines studied for their antiplaque activity, the 5-chloro derivative was found to be as active as the parent 8-hydroxyquinoline (B1678124). nih.gov This suggests that the negative steric contribution of the substituent can be counteracted by the positive contributions of lipophilic and electron-withdrawing groups. nih.gov Furthermore, theoretical studies on chloroquine, which features a chlorine atom at the 7-position, indicate that the chlorine atom acts as an electron-withdrawing group, which can decrease the antioxidant capacity of the quinoline derivative by affecting electron transfer mechanisms. researchgate.net

Influence of the Methoxy (B1213986) Group at Position 8

The methoxy group (-OCH3) at the C-8 position is an electron-donating group. Its presence can significantly impact the electronic properties and biological activity of the quinoline scaffold. In SAR studies of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy group at position-2 enhanced the activity. rsc.org

Research on 8-methoxyquinoline (B1362559) has demonstrated its potential as a candidate for the synthesis of pharmaceutical products due to its exhibition of strong antifungal and antibacterial activities. researchgate.net Specifically, it showed notable activity against Aspergillus Flavus, Aspergillus niger, Trichophyton, Bacillus subtilis, and Salmonella spp. researchgate.net The structural modification of neocryptolepine, an indoloquinoline alkaloid, to include a methoxy group is a strategy aimed at enhancing its cytotoxic activity against various cancer cells. mdpi.com

Contributions of the Amino Group at Position 2

The amino group (-NH2) at the C-2 position is a crucial substituent that can significantly influence the biological activity of the quinoline ring. The basicity of amine groups is highly dependent on their position on the quinoline ring and plays a vital role in the biological properties of these derivatives. researchgate.net In many biologically active compounds, the amino group can participate in hydrogen bonding interactions with target enzymes or receptors, which is often a key factor for their mechanism of action.

Derivatization of the 2-amino group, for instance by converting it to an amide, has been explored as a strategy to modulate biological activity. mdpi.com Studies on quinoline-2-carboxamides have shown that the nature of the substituent on the amide nitrogen can lead to a wide range of electronic properties and, consequently, varied biological effects. mdpi.com For example, N-(2-phenylethyl)quinoline-2-carboxamide demonstrated higher activity against M. tuberculosis than standard drugs. researchgate.net

Stereochemical Considerations in SAR Studies (if applicable to chiral centers created by derivatization)

While 5-Chloro-8-methoxyquinolin-2-amine itself is not chiral, derivatization of the amino group or other positions on the quinoline ring can introduce chiral centers. In such cases, the stereochemistry of the molecule becomes a critical factor in its biological activity. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors can lead to significant differences in their pharmacological effects.

For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a lead optimization strategy involved modifications that could introduce chirality, and the resulting stereoisomers would be expected to have different binding affinities and pharmacological profiles. acs.org The three-dimensional arrangement of atoms is crucial for the proper fit of a ligand into the binding pocket of a protein, and even subtle changes in stereochemistry can lead to a complete loss of activity for one enantiomer compared to the other.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogs

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govfrontiersin.org For this compound analogs, a ligand-based pharmacophore model can be developed based on a set of known active compounds.

This process involves identifying common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a biological target. nih.gov For instance, a typical pharmacophore model might include the nitrogen of the quinoline ring and the oxygen of the methoxy group as potential hydrogen bond acceptors, the amino group as a hydrogen bond donor, and the aromatic ring system as a hydrophobic feature.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.govnih.gov This virtual screening approach allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds. The identified "hit" molecules can then be synthesized and subjected to biological evaluation, accelerating the process of drug discovery. nih.gov This ligand-based design strategy is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov

Biological Activities and Mechanistic Studies

Anticancer Activity Profiles of 5-Chloro-8-methoxyquinolin-2-amine Related Compounds

Derivatives of 5-Chloro-8-methoxyquinoline (B173580) have demonstrated notable efficacy against a range of human cancer cell lines, underscoring their potential as a foundation for novel oncologic therapies.

Research has shown that compounds structurally related to this compound can significantly inhibit the proliferation of various cancer cells. For instance, a derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, exhibited potent cytotoxic effects against several cancer cell lines. nih.gov This includes colorectal, liver, and gastric cancer cell lines. nih.gov

Notably, this compound displayed significant cytotoxicity against HCT116 and Caco-2 colorectal cancer cells, with IC50 values of 0.35 µM and 0.54 µM, respectively. nih.gov It also showed activity against SMMC-7721 liver cancer cells and AGS gastric cancer cells. nih.gov Furthermore, derivatives of 8-hydroxyquinoline (B1678124), a related scaffold, have shown activity against ovarian cancer cells. The following table summarizes the in vitro anticancer activity of selected related compounds.

Compound NameCancer Cell LineCell Line TypeIC50 (µM)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116Colon Cancer0.35 nih.gov
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2Colon Cancer0.54 nih.gov
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineSMMC-7721Liver Cancer1.89 nih.gov
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineAGSGastric Cancer2.54 nih.gov

The anticancer effects of these quinoline (B57606) derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR): Certain quinoline derivatives have been identified as potent inhibitors of EGFR, a key driver in many cancers.

EZH2: A series of 5-methoxyquinoline (B23529) derivatives have been synthesized and evaluated as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is often dysregulated in cancer. One such derivative, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, showed an IC50 value of 28 μM against EZH2.

HIV-1 Integrase: The quinoline scaffold has also been explored for its potential to inhibit HIV-1 integrase, an essential enzyme for viral replication. A specific derivative, HIV-1 integrase inhibitor 2, has been identified as a novel compound that targets this enzyme.

Bcl-2: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a major strategy in cancer therapy. While direct inhibition of Bcl-2 by this compound derivatives requires more specific investigation, the induction of apoptosis by these compounds suggests a potential role in modulating the Bcl-2 pathway.

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have shown that it can induce apoptosis in colorectal cancer cells. nih.gov This process is often accompanied by the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. nih.gov

Antimicrobial Efficacy and Spectrum of Activity

In addition to their anticancer properties, derivatives of 5-Chloro-8-methoxyquinoline have demonstrated significant antimicrobial activity, positioning them as potential leads for the development of new anti-infective agents.

Compounds based on the quinoline and 8-hydroxyquinoline core have shown a broad spectrum of antibacterial activity. For example, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) displayed promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL. mdpi.com Another study on novel 8-hydroxyquinoline derivatives reported significant activity against various bacterial strains, with one derivative showing a MIC of 1 x 10⁻⁶ mg/mL against Vibrio parahaemolyticus and Staphylococcus aureus. nih.gov

The following table presents the antibacterial activity of selected related compounds.

Compound/DerivativeBacterial StrainGram TypeMIC
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus epidermidisGram-positive4-16 µg/mL mdpi.com
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus aureusGram-positive4-16 µg/mL mdpi.com
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridEnterococcus faecalisGram-positive4-16 µg/mL mdpi.com
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridEnterococcus faeciumGram-positive4-16 µg/mL mdpi.com
8-hydroxyquinoline derivativeVibrio parahaemolyticusGram-negative1 x 10⁻⁶ mg/mL nih.gov
8-hydroxyquinoline derivativeStaphylococcus aureusGram-positive1 x 10⁻⁶ mg/mL nih.gov

The antifungal potential of 8-hydroxyquinoline derivatives is also well-documented. 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been shown to inhibit the growth of various fungi. nih.gov A novel 8-hydroxyquinoline derivative with a triazole core demonstrated significant antifungal activity against a range of pathogens, including Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mit.edu Another study reported that triazole-8-hydroxyquinoline derivatives exhibited MIC values between 31.25 and 1000 µg/mL against four Candida species. mdpi.com

Antileishmanial Potential

There is currently no available scientific literature detailing the in vitro or in vivo antileishmanial activity of this compound. Studies have been conducted on other quinoline derivatives, such as clioquinol (B1669181) and 7-chloro-N,N-dimethylquinolin-4-amine, which have shown activity against Leishmania species. However, these findings cannot be extrapolated to this compound as minor structural changes can dramatically alter biological effects.

Broader Pharmacological Screening and Enzyme Inhibition (e.g., COX-2 Inhibition)

A comprehensive search of pharmacological databases and scientific publications did not yield any results for broad pharmacological screening of this compound. Furthermore, there is no evidence to suggest it has been evaluated as an inhibitor of cyclooxygenase-2 (COX-2) or other enzymes. The development of dual COX/5-LOX inhibitors has been an area of interest in anti-inflammatory research, but this specific compound is not mentioned in that context.

Investigation of Molecular and Cellular Mechanisms of Action

Due to the absence of primary research on the biological activities of this compound, there is consequently no information on its molecular and cellular mechanisms.

No molecular targets for this compound have been identified in the literature. There are no published studies on its binding affinity or interaction with any receptors, such as the sigma-2 receptor which has been a target for other quinoline-based compounds.

Without identified enzymatic targets, there are no data available on the enzyme inhibition kinetics or binding modes for this compound.

There is no research available describing the interactions of this compound with DNA, RNA, or other biological macromolecules like serum albumin. While related compounds have been studied for their interaction with bovine serum albumin or their effects on cellular signaling pathways, this specific molecule has not.

Advanced Computational Chemistry and Cheminformatics in the Study of 5 Chloro 8 Methoxyquinolin 2 Amine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Virtual Screening

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. In the study of 5-Chloro-8-methoxyquinolin-2-amine, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the molecular basis of its activity.

Virtual screening, a broader application of molecular docking, involves docking a large library of compounds against a protein target to identify potential hits. In the context of this compound, this could involve screening a virtual library of its analogs to identify derivatives with improved binding affinity or a more favorable interaction profile. The results of these simulations are often presented in a table that ranks the compounds based on their predicted binding energy or docking score.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Docking Score (kcal/mol)-8.5
Hydrogen Bond InteractionsASN23, GLU45
Hydrophobic InteractionsLEU20, VAL30, ILE52
Interacting ResiduesASN23, GLU45, LEU20, VAL30, ILE52

Note: This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. For this compound, these calculations can predict various properties that are crucial for understanding its chemical behavior and potential biological activity.

By solving the Schrödinger equation for the molecule, DFT calculations can determine the distribution of electrons, the energies of molecular orbitals, and the molecular electrostatic potential. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) analysis is another quantum chemical method that can be applied to this compound. NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. For instance, it can quantify the strength of the intramolecular hydrogen bonds and the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the quinoline (B57606) ring system. This information is valuable for understanding the molecule's conformational preferences and its ability to interact with biological targets.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: This table contains hypothetical data for illustrative purposes.

In Silico Bioavailability and Drug-Likeness Assessment (Excluding Toxicity Profiles)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, including bioavailability, must be assessed. In silico methods provide a rapid and cost-effective way to predict these properties. The drug-likeness of this compound can be evaluated using several established computational models.

One of the most widely used is Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. By calculating these properties for this compound, its potential for oral bioavailability can be estimated.

Other important descriptors for bioavailability include the number of rotatable bonds, which influences conformational flexibility and binding, and the polar surface area (PSA), which is related to membrane permeability. A lower PSA is generally associated with better cell membrane penetration.

Table 3: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight208.65 g/mol Compliant
XLogP32.8Compliant
Hydrogen Bond Donors1Compliant
Hydrogen Bond Acceptors3Compliant
Rotatable Bonds1Compliant
Polar Surface Area41.5 ŲFavorable

Note: The values for Molecular Weight, Hydrogen Bond Donors/Acceptors, and Rotatable Bonds are calculated based on the chemical structure. XLogP3 and Polar Surface Area are estimations based on similar compounds.

Cheminformatics Tools for Library Design and Optimization of this compound Analogs

Cheminformatics combines computer science and chemistry to manage and analyze chemical information. In the context of drug discovery, cheminformatics tools are essential for designing and optimizing libraries of compounds based on a lead scaffold like this compound.

The process of library design starts with the core structure of this compound. Using cheminformatics software, various substituents can be systematically added to different positions of the quinoline ring. This creates a virtual library of analogs with diverse chemical properties. These libraries can be designed to explore the structure-activity relationship (SAR) of the compound, aiming to improve its potency, selectivity, or pharmacokinetic properties.

Once a virtual library is generated, cheminformatics tools can be used to filter and prioritize the compounds. This filtering can be based on various criteria, such as predicted drug-likeness, absence of undesirable chemical features (pan-assay interference compounds or PAINs), and predicted binding affinity from molecular docking studies. The most promising candidates from the virtual library can then be selected for chemical synthesis and further experimental testing. This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery.

Analytical Characterization Methodologies for 5 Chloro 8 Methoxyquinolin 2 Amine and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Chloro-8-methoxyquinolin-2-amine and its intermediates. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each proton and carbon atom within the molecule, providing unequivocal evidence of its structure. researchgate.nettsijournals.com

In the ¹H NMR spectrum of a related compound, 5-chloro-8-hydroxyquinolinium chloride, distinct signals are observed that can be correlated to the protons on the quinoline (B57606) ring. For instance, the spectrum recorded in D₂O shows doublets at δ 9.37-9.40 ppm and δ 9.17-9.19 ppm, and a triplet at δ 8.21-8.26 ppm, which are characteristic of the protons in the heterocyclic ring. rjpbcs.com The protons on the carbocyclic ring appear as doublets at δ 7.91-7.93 ppm and δ 7.44-7.47 ppm. rjpbcs.com For this compound, the presence of the methoxy (B1213986) group would introduce a singlet peak, typically in the range of δ 3.5-4.0 ppm, while the amine protons would appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework. In the case of 5-chloro-8-hydroxyquinolinium chloride, signals are observed at δ 147.71, 144.11, 143.45, 130.59, 130.14, 127.73, 122.94, 121.09, and 115.85 ppm, corresponding to the nine carbon atoms of the quinoline core. rjpbcs.com The introduction of a methoxy group at the C8 position would result in a characteristic signal for the methoxy carbon, typically around 55-60 ppm. The one-bond chlorine-isotope effect can be a useful tool for identifying chlorinated carbons in ¹³C NMR spectra, providing an additional layer of certainty in structural assignments. researchgate.net

Table 1: Representative NMR Data for a Substituted Quinoline

Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment Reference
¹H 9.37-9.40 Doublet H1 rjpbcs.com
¹H 9.17-9.19 Doublet H3 rjpbcs.com
¹H 8.21-8.26 Triplet H2 rjpbcs.com
¹H 7.91-7.93 Doublet H6 rjpbcs.com
¹H 7.44-7.47 Doublet H7 rjpbcs.com
¹³C 147.71 Singlet C1 rjpbcs.com
¹³C 144.11 Singlet C8 rjpbcs.com
¹³C 143.45 Singlet C9 rjpbcs.com
¹³C 130.59 Singlet C3 rjpbcs.com
¹³C 130.14 Singlet C6 rjpbcs.com
¹³C 127.73 Singlet C4 rjpbcs.com
¹³C 122.94 Singlet C2 rjpbcs.com
¹³C 121.09 Singlet C5 rjpbcs.com
¹³C 115.85 Singlet C7 rjpbcs.com

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis (e.g., ESI-MS, HRMS, APCI-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

ESI-MS is particularly useful for ionizing polar molecules like quinoline derivatives, allowing for the detection of the protonated molecule [M+H]⁺. For instance, in the analysis of a related benzamide (B126) derivative of 5-chloro-8-methoxyquinoline (B173580), the [M+H]⁺ ion was observed, confirming its molecular weight. rsc.org HRMS provides highly accurate mass measurements, which can be used to deduce the elemental formula of the compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern can help to confirm the connectivity of atoms and the positions of substituents on the quinoline ring. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of a related compound, 7-bromo-5-chloroquinolin-8-ol, where the transition of the parent ion to a specific product ion was monitored. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

The presence of the amine (NH₂) group would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group would likely appear as a strong band around 1000-1300 cm⁻¹. Vibrations associated with the quinoline ring, including C=C and C=N stretching, typically occur in the 1450-1650 cm⁻¹ region. mdpi.comlibretexts.org The C-Cl stretching vibration is expected to be observed in the lower frequency region, generally between 600 and 800 cm⁻¹. libretexts.org

In a study of 5-chloro-8-hydroxyquinoline (B194070), the IR spectrum showed a characteristic C-Cl band. rsc.org Similarly, spectroscopic studies of other quinoline derivatives have utilized IR spectroscopy to confirm the presence of various functional groups. researchgate.netresearchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference
Amine (N-H) Stretching 3300-3500 libretexts.org
Aromatic C-H Stretching 3000-3100 libretexts.org
Alkyl C-H (methoxy) Stretching 2850-2960 libretexts.org
C=N (quinoline ring) Stretching 1600-1650 mdpi.com
C=C (aromatic ring) Stretching 1450-1600 mdpi.comlibretexts.org
C-O (methoxy) Stretching 1000-1300 libretexts.org
C-Cl Stretching 600-800 libretexts.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC), Silica (B1680970) Gel Column Chromatography)

Chromatographic methods are essential for both the purification of this compound and its intermediates, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the final compound and for monitoring the progress of a chemical reaction. google.comgoogle.com By using a suitable stationary phase and mobile phase, HPLC can separate the desired product from any starting materials, byproducts, or other impurities. The purity is typically reported as a percentage based on the area of the peak corresponding to the compound of interest relative to the total area of all peaks in the chromatogram. For instance, the purity of 5-chloro-8-hydroxyquinoline has been reported to be determined by HPLC, with purities of 99% and higher being achieved. google.comthermofisher.com

Silica Gel Column Chromatography is a widely used preparative technique for the purification of organic compounds. In the synthesis of quinoline derivatives, column chromatography on silica gel is often employed to isolate the desired product from the crude reaction mixture. The choice of eluent (solvent system) is critical for achieving good separation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

For quinoline derivatives that are crystalline, single-crystal X-ray diffraction can provide an unambiguous structural proof. For example, the crystal structure of 5-chloro-8-hydroxyquinolinium chloride has been determined, revealing that it crystallizes in the triclinic space group Pī with two molecules in the unit cell. rjpbcs.com Such studies also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. While no specific X-ray crystallographic data for this compound was found in the provided search results, this technique remains the gold standard for absolute structure determination of crystalline solids.

Chemical Derivatization and Scaffold Modifications

Functionalization of the Amine Group at Position 2

The primary amine group at the C2 position of the 5-chloro-8-methoxyquinoline (B173580) core is a key site for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

One common strategy involves the acylation of the amine group. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield the corresponding 2-chloro-N-(5-chloro-8-methoxyquinolin-2-yl)acetamide. This intermediate can then be further reacted with various nucleophiles to introduce diverse substituents.

Another important transformation is the formation of urea (B33335) and thiourea (B124793) derivatives. The amine can react with isocyanates or isothiocyanates to produce a range of substituted ureas and thioureas, respectively. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Furthermore, the amine group can participate in condensation reactions. For example, it can be reacted with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary amines. This provides a pathway to link the quinoline (B57606) core to other cyclic or acyclic structures.

Modifications at the Chloro Position (C5) for Enhanced Properties

In some synthetic strategies, the chloro group is retained to enhance the lipophilicity of the molecule, which can be advantageous for cell membrane permeability. The electron-withdrawing nature of the chlorine atom also affects the electron density of the aromatic system, which can modulate the binding affinity of the molecule to its biological target.

Alternatively, the chloro group can be replaced through nucleophilic aromatic substitution reactions, although this often requires harsh conditions or the use of metal catalysts. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position, leading to a diverse array of novel derivatives. However, the reactivity of the C5 position towards such substitutions in the presence of the amine and methoxy (B1213986) groups would need to be carefully considered and optimized.

Alterations to the Methoxy Group at Position 8

The methoxy group at the C8 position is another key determinant of the molecule's properties. The electron-donating nature of this group influences the electronic landscape of the quinoline ring and can participate in hydrogen bonding interactions with biological targets.

One of the most common modifications of the 8-methoxy group is its demethylation to the corresponding 8-hydroxyquinoline (B1678124). This transformation can be achieved using various reagents, such as boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting hydroxyl group is a versatile handle for further functionalization. It can be alkylated to introduce different ether linkages, acylated to form esters, or used as a directing group in electrophilic aromatic substitution reactions. For example, the 8-hydroxyquinoline moiety is a well-known chelating agent for various metal ions. nih.gov

Comparative studies have highlighted the importance of the substituent at the C8 position. For instance, a study comparing the C8-methoxy quinolone moxifloxacin (B1663623) with its C8-chloro analogue, BAY y 3118, revealed that the methoxy group appeared to significantly lower the propensity for the development of quinolone resistance in Staphylococcus aureus. nih.gov This underscores the critical role that even subtle modifications at this position can play in the biological profile of quinoline derivatives.

Synthesis of Hybrid Molecules Incorporating the 5-Chloro-8-methoxyquinoline Moiety

The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug discovery. The 5-chloro-8-methoxyquinoline scaffold has been successfully incorporated into various hybrid molecules, aiming to achieve synergistic or multi-target biological activities.

Quinoline-Quinazolinone Hybrids

Quinazolinone is another heterocyclic core known for its diverse pharmacological properties. The synthesis of quinoline-quinazolinone hybrids often involves the reaction of an appropriately functionalized quinoline derivative with a key intermediate for quinazolinone synthesis, such as an anthranilic acid derivative. For example, the 2-amino group of 5-chloro-8-methoxyquinolin-2-amine could be reacted with 2-aminobenzoyl chloride or a related precursor to construct the quinazolinone ring system, resulting in a hybrid molecule that integrates the structural features of both pharmacophores.

Quinoline-Thiadiazepine Hybrids

Thiadiazepines are seven-membered heterocyclic rings containing sulfur and nitrogen atoms, which have been explored for various biological activities. The synthesis of quinoline-thiadiazepine hybrids could be envisioned through a multi-step sequence. For instance, the 2-amino group of this compound could be derivatized to introduce a thiol-containing side chain. Subsequent cyclization with a suitable two-carbon synthon, such as a dihaloethane, could then lead to the formation of the thiadiazepine ring fused or linked to the quinoline core.

Quinoline-Ciprofloxacin Hybrids

The creation of hybrid molecules, which combine two or more pharmacophores, is a well-established strategy in drug discovery aimed at overcoming drug resistance and enhancing therapeutic efficacy. Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is a common partner in such hybrids. The secondary amine in the piperazine (B1678402) ring of ciprofloxacin is a key functional group for derivatization. nih.gov

A plausible synthetic route to create a hybrid of this compound and ciprofloxacin involves the formation of an amide linkage. This can be achieved by first functionalizing the 2-amino group of the quinoline. For instance, the 2-amino group can be reacted with ethyl bromoacetate (B1195939) to yield an ester intermediate. This intermediate can then be hydrolyzed to the corresponding carboxylic acid. Finally, standard peptide coupling conditions, using a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be employed to form an amide bond with the secondary amine of ciprofloxacin's piperazine ring. This approach has been successfully used to synthesize other ciprofloxacin hybrids. researchgate.net

Another potential strategy involves converting the 2-amino group of the quinoline into a more reactive functional group. Diazotization of the 2-aminoquinoline (B145021) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can produce a diazonium salt. organic-chemistry.orgbyjus.com This diazonium salt can then undergo a Sandmeyer-type reaction to introduce a halogen, such as chlorine or bromine, at the 2-position. numberanalytics.com The resulting 2-halo-5-chloro-8-methoxyquinoline would be susceptible to nucleophilic aromatic substitution (SNAr) by the piperazine nitrogen of ciprofloxacin, a common method for synthesizing 4-aminoquinoline (B48711) derivatives. nih.gov

The following table outlines a hypothetical series of ciprofloxacin hybrids based on the 5-Chloro-8-methoxyquinoline scaffold, illustrating the potential for diverse substitutions.

Compound IDR Group on PiperazineLinkage Type
CQH-1 CiprofloxacinAmide
CQH-2 NorfloxacinAmide
CQH-3 CiprofloxacinDirect (via SNAr)

Imidazo[4,5-c]quinoline Derivatives

Imidazo[4,5-c]quinolines are a class of compounds known for their potent immunomodulatory and antiviral activities. researchgate.netnih.gov The synthesis of the imidazo[4,5-c]quinoline ring system typically involves the cyclization of a 2,3-diaminoquinoline precursor. plos.orgresearchgate.netnih.gov

Starting from this compound, a synthetic pathway to the corresponding imidazo[4,5-c]quinoline derivative would necessitate the introduction of an amino group at the C-3 position. This can be achieved through a nitration-reduction sequence. The nitration of the quinoline ring is the first step. While the nitration of quinoline itself typically yields a mixture of 5- and 8-nitroquinolines, the directing effects of the existing substituents on this compound must be considered. In similar systems, such as 2-aminoquinolin-4(1H)-one, nitration has been shown to occur at the 3-position. plos.org Therefore, it is plausible that treatment of this compound with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would yield 5-Chloro-8-methoxy-3-nitroquinolin-2-amine.

Subsequent reduction of the nitro group is required to form the 2,3-diaminoquinoline intermediate. This reduction can be carried out using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride or iron in acidic media. nih.gov

Once the 5-Chloro-8-methoxy-2,3-diaminoquinoline is obtained, the final step is the cyclization to form the imidazole (B134444) ring. This is commonly achieved by reacting the diamine with a one-carbon source. Reagents such as triethyl orthoformate or formic acid are frequently used for this purpose, leading to the formation of the desired imidazo[4,5-c]quinoline scaffold. nih.govnih.gov

The table below shows potential derivatives that could be synthesized through this pathway.

Compound IDR Group on Imidazole RingCyclization Reagent
IMQ-1 HFormic acid
IMQ-2 CH₃Triethyl orthoacetate
IMQ-3 PhenylBenzaldehyde (B42025)/oxidant

Application of the Betti Reaction for Quinoline Derivatization

The Betti reaction is a multicomponent reaction that involves the condensation of a phenol, an aldehyde, and a primary or secondary amine to form an α-aminobenzylphenol, also known as a Betti base. rsc.orgbuchler-gmbh.com This reaction is a type of electrophilic aromatic substitution and is particularly effective on electron-rich aromatic systems. researchgate.net

In the case of this compound, the quinoline ring system is the substrate for the Betti reaction. The 8-methoxy group is a strong electron-donating group that activates the carbocyclic ring towards electrophilic attack, primarily at the ortho (C-7) and para (C-5) positions. Since the C-5 position is already substituted with a chlorine atom, the most likely site for the Betti reaction is the C-7 position. The 2-amino group, being an electron-withdrawing group after protonation in the acidic reaction medium, deactivates the heterocyclic ring towards electrophilic substitution.

Therefore, the application of the Betti reaction to this compound would likely result in the formation of a 7-substituted derivative. The reaction would proceed by reacting the quinoline with an aldehyde and an amine. A wide variety of aldehydes (both aromatic and aliphatic) and amines (primary and secondary) can be used in the Betti reaction, allowing for the synthesis of a diverse library of derivatives. nih.govnih.gov

For example, reacting this compound with benzaldehyde and aniline (B41778) would be expected to yield 7-((phenyl)(phenylamino)methyl)-5-chloro-8-methoxyquinolin-2-amine. The general reaction scheme allows for significant variation in the substituents introduced at the C-7 position.

The following table illustrates the potential diversity of Betti bases that could be synthesized from this compound.

Compound IDAldehydeAmine
BRD-1 BenzaldehydeAniline
BRD-2 FurfuralMethylamine
BRD-3 IsobutyraldehydePiperidine

Future Research Directions and Translational Perspectives

Exploration of Novel and Efficient Synthetic Pathways for Industrial Scalability

The industrial-scale production of quinoline (B57606) derivatives necessitates synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. Traditional methods for synthesizing the quinoline core, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, strong acids, and aggressive oxidizing agents, which can limit their industrial applicability. nih.govpharmaguideline.comiipseries.org

Future research must focus on developing greener and more efficient synthetic strategies. Modern synthetic chemistry offers several promising avenues:

Transition-Metal Catalysis: Methodologies involving catalysts like palladium, copper, and rhodium can facilitate C-H activation and annulation reactions under milder conditions, offering novel pathways to construct the quinoline scaffold with high regioselectivity. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and promote energy efficiency compared to conventional heating methods. nih.govresearchgate.netrsc.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety for exothermic reactions, and allow for seamless scalability from laboratory to industrial production.

Green Chemistry Protocols: The use of water as a solvent, recyclable catalysts, and metal-free reaction conditions are critical for developing sustainable manufacturing processes. nih.govresearchgate.net

A key synthetic precursor to the target compound is 5-chloro-8-hydroxyquinoline (B194070). google.com Research into improving its synthesis, for instance by using methacrolein instead of glycerol to reduce tar formation, is a crucial step towards industrialization. google.com Subsequent steps would involve methylation of the hydroxyl group followed by amination at the 2-position. The exploration of these modern synthetic methods is essential for making 5-Chloro-8-methoxyquinolin-2-amine and its derivatives accessible for large-scale research and potential commercialization.

Table 1: Comparison of Synthetic Approaches for Quinoline Scaffolds

Feature Traditional Methods (e.g., Skraup, Friedländer) Modern Methods (e.g., Catalysis, Flow Chemistry)
Reaction Conditions Harsh (high temp., strong acids) nih.govpharmaguideline.com Mild to moderate mdpi.com
Catalysts Often stoichiometric reagents or harsh catalysts Transition metals, organocatalysts, enzymes nih.govmdpi.com
Efficiency Variable yields, potential for side products/tar google.com Generally high yields and selectivity researchgate.net
Scalability Can be challenging and hazardous google.com More amenable to safe, continuous production
Environmental Impact High waste generation, use of hazardous materials Reduced waste, potential for recyclable catalysts nih.govresearchgate.net

Deeper Elucidation of Molecular Mechanisms of Action in Complex Biological Systems

While the broader quinoline class is known to exert biological effects through various mechanisms, the specific molecular targets of this compound remain to be determined. Quinoline derivatives have been identified as inhibitors of crucial cellular machinery, including topoisomerases, protein kinases, and dihydroorotate dehydrogenase. researcher.life Their planar structure also allows them to intercalate with DNA, disrupting replication and transcription. mdpi.com

Future investigations should employ a range of advanced biological techniques to pinpoint the precise mechanism of action:

Omics Approaches: Utilizing proteomics, transcriptomics, and metabolomics can provide a comprehensive, unbiased view of the cellular pathways perturbed by the compound.

Target Identification: Affinity-based proteomics and cellular thermal shift assays (CETSA) can identify direct protein binding partners within the cell.

Pathway Analysis: Given that structurally related compounds, such as 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, have been shown to modulate signaling pathways like PI3K/AKT/mTOR, this represents a logical starting point for investigation. nih.gov

Understanding how the unique combination of the 2-amino, 5-chloro, and 8-methoxy groups influences target binding and biological activity is paramount. This knowledge is the foundation for its potential development as a therapeutic agent and for predicting potential off-target effects.

Table 2: Potential Biological Targets for Quinoline-Based Compounds

Target Class Specific Examples Potential Therapeutic Area
Kinases EGFR, VEGFR, c-Met, PI3K/AKT/mTOR nih.govnih.govnih.gov Oncology
Topoisomerases Topoisomerase I & II crimsonpublishers.com Oncology
G Protein-Coupled Receptors (GPCRs) α-Adrenergic Receptors nih.govacs.org Neurology, Cardiovascular Disease
DNA/RNA Direct intercalation mdpi.com Oncology, Antimicrobial
Parasitic Enzymes β-hematin formation (in Plasmodium) nih.gov Antimalarial

Development of Advanced Analytical Techniques for In Situ and Real-Time Studies

The characterization and study of this compound currently rely on conventional analytical methods such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and High-Performance Liquid Chromatography (HPLC). While essential for structural confirmation and purity assessment, these techniques typically provide static, endpoint measurements.

The future of chemical analysis lies in dynamic, real-time monitoring, which can offer deeper insights into both the synthesis and biological function of the compound. mt.com Advanced analytical techniques that should be developed and applied include:

In Situ Spectroscopy: Techniques like in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time tracking of reaction kinetics and the formation of intermediates during synthesis, enabling rapid process optimization. mt.com

Time-Resolved Spectroscopy: Femtosecond and nanosecond transient absorption spectroscopy can be used to study the photophysical properties of the molecule and directly observe its interaction dynamics with biological targets, such as proteins or DNA, on extremely short timescales. nih.gov

Hyphenated Chromatographic Techniques: Coupling HPLC with advanced mass spectrometry (e.g., LC-MS/MS) is crucial for identifying and quantifying the compound and its metabolites in complex biological matrices, such as cell lysates or plasma.

These advanced methods will provide a more complete picture of the molecule's behavior, from its formation in the reactor to its fate in a biological system.

Table 3: Comparison of Analytical Techniques for Quinoline Analysis

Technique Information Provided Application Area
Conventional (NMR, HPLC, MS) Structure, purity, identity, quantification Quality control, basic characterization
Advanced (In Situ FTIR/Raman) Real-time reaction progress, kinetics mt.com Process development, mechanistic synthesis studies
Advanced (Time-Resolved Spectroscopy) Photochemical dynamics, ultrafast interactions nih.gov Mechanistic studies, probe development
Advanced (LC-MS/MS) Metabolite identification, trace quantification Pharmacokinetics, systems biology

Rational Design and Synthesis of Next-Generation Quinoline-Based Therapeutic Agents

This compound serves as an excellent starting point or "scaffold" for a rational drug design campaign. mdpi.com The quinoline nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.govnih.gov By systematically modifying its structure, it is possible to create new analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

Future research should focus on a structure-activity relationship (SAR) approach:

Computational Modeling: Molecular docking and dynamics simulations can predict how modifications to the scaffold will affect binding to specific targets, such as the ATP-binding pocket of a kinase. sciencepublishinggroup.comnih.gov

Systematic Derivatization: Key positions on the quinoline ring can be targeted for modification. For instance, the 2-amino group can be functionalized to explore new interactions with a target protein. The 5-chloro and 8-methoxy groups can be replaced with other substituents to modulate electronic properties and lipophilicity, which can impact cell permeability and target affinity. rsc.orgnih.govacs.org

Target-Specific Design: As specific biological targets are identified (Section 8.2), the scaffold can be optimized to maximize interactions. For example, if the compound is found to be a kinase inhibitor, modifications can be designed to form specific hydrogen bonds with key amino acid residues in the kinase active site. nih.govnih.gov

This iterative process of design, synthesis, and biological testing is a cornerstone of modern drug discovery and could lead to the development of next-generation therapeutics derived from the this compound core.

Table 4: General Structure-Activity Relationship (SAR) Insights for Therapeutic Quinolines

Position on Quinoline Ring Influence of Substituent
Position 2 Substituents can significantly impact activity; the 2-amino group is a common feature in bioactive molecules. nih.govadelaide.edu.au
Position 3 Introduction of a substituent can be critical for selectivity and potency against certain targets (e.g., α2C-adrenoceptors). acs.orgacs.org
Position 4 The 4-aminoquinoline (B48711) core is classic for antimalarial activity (e.g., Chloroquine). rsc.orgnih.gov
Position 5 & 7 Halogen atoms (like chlorine) at these positions often enhance biological activity. rsc.orgnih.gov
Position 8 An 8-amino or 8-hydroxy group is a key feature in other important quinoline drugs (e.g., Primaquine).

Potential Applications as Chemical Biology Probes and Tools for Target Validation

Beyond direct therapeutic applications, this compound has significant potential as a tool for chemical biology. The inherent fluorescence of many quinoline derivatives makes them ideal candidates for the development of molecular probes. crimsonpublishers.comacs.org

Future efforts in this area should include:

Development of Fluorescent Probes: By modifying the quinoline core, it is possible to create probes that change their fluorescence properties upon binding to a specific ion, molecule, or protein. crimsonpublishers.comnih.gov Such probes could be used for real-time imaging of biological processes within living cells. For example, quinoline-based probes have been successfully designed to detect cysteine levels in glioma cells. nih.gov

Target Validation Tools: The scaffold can be functionalized with a reactive group (photo-affinity label) or a tag (like biotin). When introduced to a biological system, this modified probe will bind to its target protein(s) and can be activated to form a permanent covalent bond. The tagged protein can then be isolated and identified, providing definitive validation of the drug's molecular target.

Diagnostic Agents: Custom-designed quinoline molecules with strong optical properties (Raman, fluorescence) and good biocompatibility could serve as multimodal diagnostic probes, potentially aiding in the early detection of diseases. acs.orgbath.ac.uk

The development of such tools would not only advance our understanding of fundamental biology but also directly support the drug discovery efforts outlined in the preceding sections by confirming mechanisms of action.

Table 5: Applications of Quinoline-Based Chemical Probes

Probe Type Application Principle of Operation
Fluorescent Probes Bio-imaging of cells and tissues; sensing of ions (e.g., Zn²⁺) or small molecules (e.g., cysteine, nitric oxide). crimsonpublishers.comnih.gov Change in fluorescence intensity or wavelength upon binding to the analyte.
Affinity-Based Probes Target identification and validation. A reactive group on the probe covalently links it to its protein target for subsequent isolation and identification.
Multimodal Probes Advanced diagnostics. acs.org Combines multiple signaling modalities (e.g., fluorescence, Raman) for more robust detection.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-8-methoxyquinolin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of the quinoline core. For example, Williamson ether or Mitsunobu reactions can introduce the methoxy group at the 8-position . Chlorination at the 5-position may employ reagents like POCl₃ or N-chlorosuccinimide under controlled temperatures. A key intermediate, 5-chloroquinolin-8-ol, is often prepared first and further functionalized via nucleophilic substitution or coupling reactions . Purification via column chromatography (e.g., silica gel, eluent gradients) and characterization using NMR (¹H/¹³C), IR, and melting point analysis are critical . Optimizing solvent choice (e.g., DMF for polar intermediates) and reaction time (e.g., 18 hours for silylation) can improve yields .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8–4.0 ppm), and amine protons (δ ~5.0–6.0 ppm, broad) .
  • IR Spectroscopy : Confirm O–CH₃ (ν ~1277 cm⁻¹) and N–H stretches (ν ~3325 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 223.06).
  • Melting Point : Compare with literature values to assess purity .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Advanced Research Questions

Q. How can substituent modifications at the 2-, 5-, and 8-positions influence biological activity or coordination chemistry?

  • Structure-Activity Relationship (SAR) : Replacing the 2-amine with bulkier groups (e.g., alkylation) may enhance receptor binding affinity, as seen in dopamine D2/5-HT3 antagonist studies . Chlorine at the 5-position improves electrophilicity, aiding cross-coupling reactions for drug derivatization .
  • Coordination Chemistry : The 8-methoxy group and 2-amine can act as ligands for transition metals (e.g., Co²⁺ in phthalocyanines). Substituent polarity affects redox behavior in electrochemical applications .

Q. What computational methods are suitable for predicting the electronic and structural properties of this compound?

  • Density Functional Theory (DFT) : Calculate bond critical points and electron density maps to analyze ring strain or conjugation effects .
  • Molecular Dynamics (MD) : Simulate solvent interactions or protein-ligand binding dynamics.
  • ADMET Prediction : Use tools like ACD/Percepta to estimate solubility, logP, and metabolic stability .

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray data. For example, unexpected δH shifts in NMR may indicate tautomerism or proton exchange, requiring variable-temperature NMR studies .
  • Theoretical benchmarking : Compare experimental bond lengths/angles with DFT-optimized geometries .

Q. What strategies improve the enantiomeric purity of chiral derivatives of this compound?

  • Chiral Resolution : Use preparative HPLC with chiral columns (e.g., amylose-based phases) .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., cinchona alkaloid-derived catalysts) during key steps like amination or etherification .

Methodological Notes

  • Synthetic Challenges : Monitor reaction progress via TLC to avoid over-chlorination or demethylation byproducts.
  • Data Reproducibility : Report detailed reaction conditions (e.g., "0°C, 18-hour stirring" ) and solvent purity (e.g., "freshly distilled DMF" ).
  • Ethical Reporting : Adhere to IUPAC naming conventions and disclose all spectral data (e.g., coupling constants, integration ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-8-methoxyquinolin-2-amine
Reactant of Route 2
5-Chloro-8-methoxyquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.